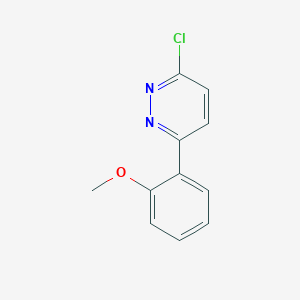

3-Chloro-6-(2-methoxyphenyl)pyridazine

Beschreibung

BenchChem offers high-quality 3-Chloro-6-(2-methoxyphenyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(2-methoxyphenyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-6-(2-methoxyphenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-7-11(12)14-13-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKBVNDUEOLHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650106 | |

| Record name | 3-Chloro-6-(2-methoxyphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949468-94-4 | |

| Record name | 3-Chloro-6-(2-methoxyphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-6-(2-methoxyphenyl)pyridazine

Abstract: This technical guide provides a comprehensive overview of the core properties of 3-Chloro-6-(2-methoxyphenyl)pyridazine, a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. This document delves into its physicochemical characteristics, synthesis, chemical reactivity, and its strategic application in modern organic synthesis, particularly in the construction of complex, biologically active molecules. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights. Methodologies for its derivatization via common cross-coupling and nucleophilic substitution reactions are detailed, underscoring its versatility as a synthetic intermediate.

Introduction: The Pyridazine Scaffold in Modern Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, including a high dipole moment and dual hydrogen-bond accepting capability, distinguish it from other azines and make it an attractive component for designing molecules with specific drug-target interactions.[1] The compound 3-Chloro-6-(2-methoxyphenyl)pyridazine is a prime example of a versatile pyridazine-based building block. It combines the reactive handle of a chloro-substituent with the steric and electronic influence of a methoxy-substituted phenyl ring, offering a gateway to a diverse chemical space for drug discovery and materials science. This guide will explore the fundamental properties and synthetic utility of this important intermediate.

Physicochemical and Structural Properties

Understanding the basic physicochemical properties of a synthetic building block is critical for its effective use in experimental design, including reaction setup, purification, and formulation. The properties of 3-Chloro-6-(2-methoxyphenyl)pyridazine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂O | [2] |

| Molecular Weight | 220.66 g/mol | [2] |

| Monoisotopic Mass | 220.04034 Da | [2] |

| IUPAC Name | 3-chloro-6-(2-methoxyphenyl)pyridazine | [2] |

| CAS Number | 949468-94-4 | [3] |

| Canonical SMILES | COC1=CC=CC=C1C2=NN=C(C=C2)Cl | [2] |

| InChIKey | ZCKBVNDUEOLHME-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 2.4 | [2] |

| Appearance | Solid (typical for related compounds) | [4] |

Note: Experimental properties like melting point and solubility are not widely reported in public literature and should be determined empirically upon acquisition.

Synthesis and Characterization

General Synthetic Workflow

The most common approach involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine to form the pyridazine core, followed by chlorination.

Caption: General synthetic workflow for aryl-chloropyridazines.

Causality Behind Experimental Choices:

-

Cyclocondensation: The reaction between a 1,4-dicarbonyl compound and hydrazine is a classical and high-yielding method for forming the six-membered dihydropyridazine ring.

-

Oxidation: The resulting dihydropyridazine is typically oxidized to the more stable aromatic pyridazinone. This step is crucial for establishing the aromaticity that drives the subsequent reactivity.

-

Chlorination: Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are standard choices for converting the pyridazinone tautomer into the desired chloro-heterocycle. This reaction proceeds via the formation of a reactive phosphate or phosphonate ester intermediate.

Characterization

Upon synthesis, the identity and purity of 3-Chloro-6-(2-methoxyphenyl)pyridazine must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic shifts for the aromatic protons on both the pyridazine and phenyl rings, as well as the methoxy group.

-

Mass Spectrometry (MS): Will confirm the molecular weight, with the characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups, although it is less definitive for structure elucidation than NMR.[5]

Chemical Reactivity: A Versatile Synthetic Hub

The true value of 3-Chloro-6-(2-methoxyphenyl)pyridazine lies in the reactivity of its C-Cl bond. The pyridazine ring is electron-deficient due to the presence of the two electronegative nitrogen atoms, which makes the chlorine-bearing carbon susceptible to attack.[6][7] This enables two major classes of reactions crucial for drug development: Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridazine ring facilitates SₙAr reactions, where the chlorine atom is displaced by a nucleophile.[6][8] This mechanism does not proceed via Sₙ1 or Sₙ2 pathways but through a two-step addition-elimination process involving a stabilized Meisenheimer intermediate.[6]

Key Factors for Successful SₙAr:

-

Nucleophile Strength: Stronger nucleophiles (e.g., amines, thiols, alkoxides) react more readily.

-

Reaction Conditions: Reactions are often heated to overcome the energy barrier of disrupting the ring's aromaticity in the intermediate step.[8]

Common nucleophiles include:

-

N-Nucleophiles: Ammonia, primary/secondary amines, anilines, and other nitrogen heterocycles.

-

O-Nucleophiles: Alkoxides and phenoxides.

-

S-Nucleophiles: Thiolates and bisulfide.[7]

Caption: Key reaction pathways for 3-Chloro-6-(2-methoxyphenyl)pyridazine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of C-C, C-N, and C-O bonds with high functional group tolerance.[9] Although chloropyridazines are known to be challenging substrates due to the potential for catalyst inhibition by the nitrogen lone pairs and a difficult oxidative addition step, specialized catalytic systems have been developed to overcome these issues.[10]

Suzuki-Miyaura Coupling: This reaction couples the chloropyridazine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, yielding biaryl or heteroaryl-aryl structures.[9][11]

-

Catalyst System: A palladium(0) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a sterically bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is typically required to facilitate the difficult oxidative addition to the C-Cl bond.[10][12]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid for the transmetalation step.[9]

Biological Significance and Applications

While 3-Chloro-6-(2-methoxyphenyl)pyridazine itself is primarily a synthetic intermediate, the pyridazine core it contains is found in numerous biologically active compounds.[13][14] Pyridazine derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[13][15]

For example, various pyridazine derivatives have been synthesized and evaluated as:

-

Anticancer Agents: By acting as PARP-1 inhibitors or inducing apoptosis in cancer cell lines.[16][17]

-

Antihypertensive Agents: Demonstrating vasodilator activity.[15]

-

Insecticides: Showing potency against aphids.[18]

The strategic value of 3-Chloro-6-(2-methoxyphenyl)pyridazine is its role as a starting material to access novel analogs of these and other important pharmacophores. The ability to easily modify the 3-position via substitution or coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the Suzuki-Miyaura coupling of 3-Chloro-6-(2-methoxyphenyl)pyridazine with a generic arylboronic acid.

Objective: To synthesize a 3-aryl-6-(2-methoxyphenyl)pyridazine derivative.

Materials:

-

3-Chloro-6-(2-methoxyphenyl)pyridazine (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)

-

XPhos (or similar Buchwald ligand) (0.04 - 0.10 eq)

-

Potassium phosphate (K₃PO₄), tribasic (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene/water mixture)

-

Nitrogen or Argon gas supply

Protocol:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial, add 3-Chloro-6-(2-methoxyphenyl)pyridazine (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

-

Causality: The reaction is run under an inert atmosphere because the active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would lead to deactivation and low conversion.[10] Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.

-

-

Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous solvent via syringe.

-

Causality: Using an anhydrous solvent is critical to prevent the competitive protodeboronation (hydrolysis) of the boronic acid, which would reduce its effective concentration and lower the product yield.[10]

-

-

Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Causality: Higher temperatures are often necessary to promote the oxidative addition of palladium to the relatively unreactive C-Cl bond of the electron-deficient pyridazine.[10]

-

-

Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting material and the appearance of a new, typically less polar, product spot. The reaction is complete when the starting material is no longer observed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using NMR and MS, as described in section 3.2.

Conclusion

3-Chloro-6-(2-methoxyphenyl)pyridazine is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its key feature is the reactive C-Cl bond on an electron-deficient pyridazine core, which allows for facile derivatization through robust chemical transformations like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. This guide has provided a foundational understanding of its properties, synthesis, and reactivity, offering a framework for its strategic deployment in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECd1_DZGpWPPNaGBOWFAPWtZlB3TX-pNjTG_1AIKOQnAuPPZNDtV_S-A_V-s7Y0IiqY2VT1VONi0kHK-Xyg49AUwVMMaOW5Zcl2-BKDqINvFnbehRDuFkZuuaswBb6jAPfK4h5UIU09osGu5KySscjc_HdUL72nZVFSmL6r4KbULkKy1Ke8dcGMdmPH4-w6ADxifair8Eip3bpecGk5KCwE1ToRHIBWEKr3gjFpIQ5_brt7qk=]

- PrepChem. (n.d.). Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. PrepChem.com. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTAsz6u4KQmhuJzNrJLF9y4DDBllPvrPkQCrlQi-kvmS9jHSuMazvReqUMpLNUZi--cAoLTRf2GnQCHUTGHDba8VwIiPVge-xwVNGUUz_36kLEGVCT3mX0qrbnVejQWUAdWmO-N5sUtIsZmdiwq_RW3gifElrETG1Iwc8pdkkQBw==]

- Jan. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZq-CqowE6-20S4jZhDhY-0qLdUs_TTAvuymENhkBNjMkOJ-uNQSzxDH1WmoYIafD8yDt2BOsvE23BEmrN9h72BwMdw6f-mEIcLUUCQpCQ7j7bDeDt0gbgVcyNhav0_UgYToVbdia9lI0Pr2ni4UpLAYGZ9aNXVxFjh8hRAICJRwUov7uPqLVDaH_EVCgUG55k20MV_L-uek2ghxB5uvJzmdmz9aZrp7Bmu464l7WwZVLbLEYr4CLkSDnqwOua_pZ2o7CsOA==]

- Various Authors. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyFty9fZZM-YSfPq9Enchwho-0_aXFf9ynOyF2W6lkvF9Tx2XYsziz5a5ay_mQUrrdJh0NedDxBUD-Pk0zNrdVwzrWgb3SUYZBomrnGy8zL8PIw2lEovh9I-VgwU1aIMY10pSmOTgA1XTEz-jKG34re7nQymAdz81WKZIRkuA17kRCHITk2A9Y6eUQRXN1NByv6OhjKsUuvXGjoKRYQubbHhjge-rKrfqRtxgLhfC79zYB63E=]

- Various Authors. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. ResearchGate. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHexvbvaRsuFJKUqONC8ut7PJXX_8pk3m_vJezVrRG4YtUynqtNhoRT-2v9cx7wgC-gN6fLGtdWfGil1UNDTTcb45vV8Db24bJ5WvHcEdzUJmmgHD11ZbZY2KxUUMksgsvWl7G3HsuDIR_Wg4N5ALeLiX08jF22JikRyxxLetCSZSEDLJ5ygG7nvVij8ICYmtU_aZMiWxrF7bJwXEH7ycJkc-TUtyYaY8LjusjOwO_n1a8Ql3CNbOk4t08kNeMeIbpyssDl]

- Gomtsyan, A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0IyQQkqWh1mqZ54Kp-ZpUihurXD1MGNyWPKZ8Y9E_vMRFPoytHK988PGYlKIBHmU2gsQpN5lNFcrH8qsH0rsarI2P5TNJV8DJ1uFlQSFBfl3pUSTOZyDjrEJLH1yE1ZWffWMzR_4sYjIAu0BL]

- The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkLnZtLoCtO-NJU67E_sCl8kAfJWNiBzFZ40RJiAj3f1oNmf5I2ZkbVdC3EeE_FvnYjbPmM9DDxe59RVr-6543T7f9GFCmoIn5zb_NNMk-uWyhH_wNdUvszYJ5mQCaH1ZaQizYOVE=]

- Stanovnik, B., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEflPzLx6jNgoNBx0p4n_0SdCdD5ew13xxcpsjI4HOb23dbXNcPr3tmyjyS7YCcAu5-PAOQt2MW87SwklYPm0Nfg33SUGWYrhWWPIdaXjGXCqLJf2sjHb--IEEmzcuJ1g=]

- National Center for Biotechnology Information. (n.d.). 3-Chloro-6-phenylpyridazine. PubChem. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFy3DbW-F1k-87PSYv-S-pNNmu5XxjLF6C3UYvCexQ6TvX3j-Fi2X8-SU7QKgLNE1hGt_dVQdIIZwHlEo_oAM1HG-dfGVAfv6pJzGuzlKjNoROvB-oee9ZhvDnfyqF8WpUDnl8mwIzcIi4ax4rK6ItE1LNGGQ1kiaYfm4uiduAEw==]

- Chemistry Magazine. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. [Source: https://vertexaisearch.cloud.google.

- BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines. Benchchem. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuavyeoILOm33f2K3PPKPkytFfDJSnPk1pLXB92U_zYl5JPBnNCuxR1vB0sw7SlOtcrUii8kC184ySbHw_4JngnbWUNb8uN_2qjWp1wpVKm1ya2cQuSur8f_7vrSMtIkp-MJze9EGovrlGRkSLocBwosOFgI50HaU39W9Xa9p75yrYYqpv-XZxMWO3uC3vSHstArKQo88mFfyW4kmr3D4T_3JubZXoqakaLdyjQhdd8B_MqK0JXuhNsJOKuf4=]

- Sigma-Aldrich. (n.d.). 3-Chloro-6-methylpyridazine 97. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKegn9g_dOSfPQDr9u1jrUzDwCHVLk-S0OZMohvQIn51VM_6SawMnvUZQenbJpF5c8w-cflYbfRFu2F6ejZhrQVzNIW_T77aA1CkkUseSsZ4ocIowalGm8E6k7lMdILw6whR2Ts4c_kyuhbOAVutjDjZseVA==]

- NIST. (n.d.). Pyridazine, 3-chloro-6-methoxy-. NIST WebBook. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLBMXjZk9TtT6b4ydGJSzX6DtJpsspSE4ALfXrrZX91A9iuOlGIAcjaZjcB3hOeKRXXbw3CT-xj6nI9s3ChtCAzsbrd-TCsHOAQp_HVDwXsEWU5TBAOVZ8e1tPGHBRYF7UrzsVWCH-R4QnsVZNgkIV5Q==]

- Asif, M. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFa70zXQdztCTv727z68Sc-aSSOMCDyFkks1cTdGQFUrG4VH1VZ7bI8tQ6AKRpbBVJQ20zE7GaSn9rEhFFdQCDkM_A3hECsrqJzZ6zFyqTxtF1b8thrjBxB3kL6UcMMbuf7RqDvHYw55prLoe-kPip-EYKdjtR3WTqRZqMD8F_1Y2T593qcfwN2EOWZeYZW1f2FP2DTihvDzYHHolfW5HHHKsxy9iCe8iewDidtwgE71BQVBjaQA==]

- Various Authors. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFBt1RuggTxV-u5Icjhf8wftlsLZUe07cAWkOg0DjzN4-6cQlmTfvMlrIAAVPQ-a_B2YoTPokvr4hm9PPTGf30TEQvZBLEVPFiy4-jMUYjxZGh4OliiE0CAQAVufYezBcg096wB_Cu3wq_IxNbqH4tuBp0ihwBHDuF2lYHYk3LLA7Up9Oh_IHr2ybFLypWy7h-wklzMCBgIxetwf8oSMiyTTrSguUfZCpfqdsXIbwk]

- Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3T-Dx7tfGBFHn1BOyb6rJR4-CoJTtOS5Ci6RBrgUBA_AE05oVrmznnbJMn0QEMXYMTc_P_QBs-cAcRHC9qSC52Q2YwPD15FbCRnCLC8qZYofbr3zWBPR3GF6tyn_1QkU5iUo3]

- Breinlinger, E. C., et al. (2016). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Pest Management Science. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7N2N4fqMyr6RqXs4yuz5kBFLgcX3-Jl45f62U04QuzBYj1GVUvBFuFLUPuHC9vSoOBQTK1NGzDSKpyalKYPKX0U-0lu6ZfWHAJVAyc2qzAcBt0R0zYI1NHHdjVdO7ZkJTZ1IA]

- PubChemLite. (n.d.). 3-chloro-6-(2-methoxyphenyl)pyridazine (C11H9ClN2O). [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgDcJ0SqpgVQtPlW40v7pn8ByqSqny-mXocN9zuptvljG5VreVB4gtndJjdd-Bg5ZOfTnIA_KHCU31HQU6lugnN_SfqxMHIivWUPMSaMbFXnmTLaCBQA--5ZDtU-NsFhVe3klW6V-MOywzzTjb9g==]

- El-Naggar, M., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpEtGXVP8ez8_QvV6mKL6GCHJjznaj60r_EOo5Bv1KU51eVO5icYEEEiK_yyLtMUtxlerhksMNmG2e2O3hwUyPHu4CO31Gtn_1rYWECUNIRqBqP7xw3QrFUNTlgyk1F4HYAMJYJ6LjMwTRBzfi]

- Asif, M. (2010). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Asian Journal of Research in Chemistry. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ05k1avbWrZV8bgCXPxXtBY9_Fjk8bFFHkLo4QBsreCqhLhAtqKRF4xmvHkQ5gv1NViwcv8F0VfRnt9UuOrR0TOhWyhStSZVCwIKz7u5cUjIDRYw-d4CsCUCpGoBOcUUXVf1e0kXSZ1RdKh0Q-S1VJsnMFg==]

- Asif, M. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1_rbavWJwmYwWs-Hr_EDo47j0L_ceCpkZB_QoOkgtP5jb-yEwTEwUZKT32glEDEPwPsT8sg9cHCDOIbGnz5hyMGDMpwBWpzMu6ybnE0w5adY4NHlB38Ja5BAlpnBsU9dxBB8UfabCCOG4b-2jqiG82uq09goeabkVZg==]

- Al-Ghorbani, M., et al. (2023). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Omega. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIulsAkUZtORnrQq2g0Lf1zFON8LAFwBA9KYKzYw6Q2yH_PDKCARWjsG6aKrpLzwejykbtpL9JAubjGq_GIpMPRFGuwhoUKaQsuEXRBZLEIurTQLRCpXlHgHYQAhlN1N7paCRKDXQNrIW-LEM=]

- Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGIa8qs3RcEtqmocsZ16ZVs4PFTGh7R1ySbwnahe54aczQt1FICI17s7CpC5wAHWqJspl6tgcPPPktPRx63Jk8NILhfDqSlb4tr4tJulpPhQSZ0zGF7Y4Umd7foKVk-JOlZNSM]

- BLDpharm. (n.d.). 3-Chloro-6-(2-methoxyphenyl)pyridazine. [Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjJrqtnEmeBaJbCel-DalglcNL-GTdFWqpj4uszMFXtKa-jGaoRcpDlAcW1smUTjHwuN8qugICyY4H1D76bUiViI8dZRIU5z0_LP4DUbZH6DpqLgzcG9N8yy0Wm7uXu74-F1dD5D1-DxJ-QPBk]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-chloro-6-(2-methoxyphenyl)pyridazine (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. 949468-94-4|3-Chloro-6-(2-methoxyphenyl)pyridazine|BLD Pharm [bldpharm.com]

- 4. 3-クロロ-6-メチルピリダジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. rjptonline.org [rjptonline.org]

- 15. sarpublication.com [sarpublication.com]

- 16. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloro-6-(2-methoxyphenyl)pyridazine CAS number 949468-94-4

An In-depth Technical Guide to 3-Chloro-6-(2-methoxyphenyl)pyridazine (CAS: 949468-94-4)

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-6-(2-methoxyphenyl)pyridazine, CAS number 949468-94-4, a heterocyclic building block of significant interest to the medicinal chemistry and drug discovery sectors. The pyridazine core is a recognized privileged scaffold, and this particular derivative offers a strategic combination of a reactive chlorine atom for further functionalization and a methoxyphenyl moiety, a common pharmacophore.[1][2] This document details the compound's core properties, outlines a robust and logical synthetic strategy via palladium-catalyzed cross-coupling, explores its profound potential in creating diverse chemical libraries for structure-activity relationship (SAR) studies, and discusses its applications, particularly in the development of novel kinase inhibitors for oncology research.[1] Experimental protocols, safety considerations, and an exploration of the underlying chemical principles are provided to equip researchers and drug development professionals with actionable insights.

Core Compound Properties

3-Chloro-6-(2-methoxyphenyl)pyridazine is a solid at room temperature, typically supplied with a purity of 95% or higher.[3][4] Its key physicochemical properties, including predicted values, are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source |

| CAS Number | 949468-94-4 | [5][6][7] |

| Molecular Formula | C₁₁H₉ClN₂O | [7][8] |

| Molecular Weight | 220.66 g/mol | [7] |

| Monoisotopic Mass | 220.04034 Da | [8] |

| Predicted Boiling Point | 366.9 ± 27.0 °C | [9] |

| Predicted XlogP | 2.4 | [8] |

| Appearance | Solid | [3][4] |

| InChI Key | ZCKBVNDUEOLHME-UHFFFAOYSA-N | [8] |

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The molecular architecture of 3-Chloro-6-(2-methoxyphenyl)pyridazine lends itself to a highly efficient and modular synthesis using the Suzuki-Miyaura cross-coupling reaction.[10][11] This palladium-catalyzed method is a cornerstone of modern organic synthesis due to its functional group tolerance and reliability in forming C-C bonds. The logical disconnection for this target involves the coupling of an activated pyridazine core with an appropriate arylboronic acid.

The chosen strategy is the selective mono-arylation of 3,6-dichloropyridazine with 2-methoxyphenylboronic acid. The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst, which is the rate-determining step in many cross-coupling reactions.

Caption: Strategic synthesis via Suzuki-Miyaura cross-coupling.

Field-Proven Experimental Protocol

This protocol is a robust, generalized procedure adapted from established methods for the Suzuki-Miyaura coupling of chloro-heterocycles.[12][13]

Materials:

-

3,6-Dichloropyridazine (1.0 eq)

-

2-Methoxyphenylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 eq)

-

Toluene

-

Ethanol

-

Argon or Nitrogen gas for inert atmosphere

Methodology:

-

Inert Atmosphere Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,6-dichloropyridazine (1.0 eq), 2-methoxyphenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask. The biphasic system is effective for this reaction, with the organic solvent solubilizing the reactants and catalyst, and the aqueous phase containing the base.[11]

-

Degassing: Purge the reaction mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Base Addition: Add the 2 M aqueous Na₂CO₃ solution to the stirring mixture. The choice of a carbonate base is crucial for activating the boronic acid for the transmetalation step of the catalytic cycle.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-Chloro-6-(2-methoxyphenyl)pyridazine.

-

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The Pyridazine Core: A Privileged Scaffold in Drug Discovery

The pyridazine ring is endowed with unique physicochemical properties that make it an attractive heterocycle for drug design.[2] Unlike its parent benzene ring, the two adjacent nitrogen atoms create a significant dipole moment, which reduces lipophilicity and can enhance π-π stacking interactions with biological targets.[2] Furthermore, the nitrogen atoms are robust hydrogen bond acceptors, a critical feature for molecular recognition at a protein's active site.[2] These properties have led to the incorporation of the pyridazine scaffold into several approved drugs and numerous clinical candidates, particularly in oncology and inflammatory diseases.[2][14][15]

Chemical Reactivity and Derivatization Potential

The true value of 3-Chloro-6-(2-methoxyphenyl)pyridazine for researchers lies in its potential for chemical diversification. The chlorine atom at the 3-position is the primary reactive handle, susceptible to a variety of transformations.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing pyridazine nitrogens activate the C-Cl bond towards substitution by nucleophiles such as amines, hydrazines, thiols, and alkoxides. This pathway is a direct and efficient method for introducing new functional groups and building molecular complexity.[1]

-

Further Cross-Coupling Reactions: The chloro group can participate in a second cross-coupling reaction (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of a vast array of 3,6-disubstituted pyridazine derivatives. This modularity is invaluable for building compound libraries for SAR screening.

Caption: Key derivatization pathways from the title compound.

Applications in Kinase Inhibition and Oncology Research

The 3,6-disubstituted pyridazine scaffold has been identified as a key pharmacophore in the design of novel anticancer agents.[1][16] Structurally related compounds have shown potent activity as inhibitors of crucial cell signaling proteins, such as c-Jun N-terminal kinase-1 (JNK1) and cyclin-dependent kinase 2 (CDK2).[1][16] These kinases are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

Therefore, 3-Chloro-6-(2-methoxyphenyl)pyridazine serves as an ideal starting material for the synthesis of potential kinase inhibitors. The 2-methoxyphenyl group can occupy a specific binding pocket, while the derivatization at the 3-position allows for systematic exploration of the SAR to optimize potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4][17]

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Avoid ingestion and inhalation.[17] Ensure adequate ventilation. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][17]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[17]

Conclusion

3-Chloro-6-(2-methoxyphenyl)pyridazine is more than a chemical intermediate; it is a strategically designed building block that offers a gateway to novel and diverse molecular architectures. Its straightforward synthesis, combined with the versatile reactivity of the chloropyridazine core, makes it an exceptionally valuable tool for researchers in drug discovery. Its direct relevance to privileged scaffolds used in the development of kinase inhibitors positions it as a compound of high interest for current and future oncology research programs.

References

-

PrepChem. Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. Available from: [Link]

-

Mol-Instincts. 3-CHLORO-6-(2-METHOXYPHENYL)-PYRIDAZINE Chemical Properties. Available from: [Link]

-

Arctom. CAS NO. 949468-94-4 | 3-chloro-6-(2-methoxyphenyl)pyridazine. Available from: [Link]

-

PubChemLite. 3-chloro-6-(2-methoxyphenyl)pyridazine (C11H9ClN2O). Available from: [Link]

-

ChemSynthesis. 3-chloro-6-(4-methoxyphenyl)pyridazine. Available from: [Link]

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Monatshefte für Chemie - Chemical Monthly, 154(5), 487–516. Available from: [Link]

-

NIST. Pyridazine, 3-chloro-6-methoxy-. Available from: [Link]

- Google Patents. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.

-

ChemSynthesis. 3-chloro-6-(2-chlorophenyl)pyridazine. Available from: [Link]

-

Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

-

Royal Society of Chemistry. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Available from: [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]

-

PubChemLite. 3-chloro-6-methoxy-4-methylpyridazine (C6H7ClN2O). Available from: [Link]

-

ChemWhat. 3-CHLORO-6-(2-METHOXYPHENYL)-PYRIDAZINE CAS#: 949468-94-4. Available from: [Link]

-

National Institutes of Health. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from: [Link]

-

ResearchGate. Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Available from: [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Scientific Reports, 10(1), 13576. Available from: [Link]

-

Myers, A. The Suzuki Reaction. Harvard University. Available from: [Link]

-

Dana Bioscience. 3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine 50mg. Available from: [Link]

-

PubChemLite. 3-chloro-6-(4-methoxyphenyl)pyridazine (C11H9ClN2O). Available from: [Link]

-

Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]

-

ResearchGate. Recent advances in pyridazine chemistry. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 949468-94-4 3-Chloro-6-(2-methoxyphenyl)pyridazine AKSci 7239DC [aksci.com]

- 4. aksci.com [aksci.com]

- 5. labsolu.ca [labsolu.ca]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. chemwhat.com [chemwhat.com]

- 8. PubChemLite - 3-chloro-6-(2-methoxyphenyl)pyridazine (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 9. 3-CHLORO-6-(2-METHOXYPHENYL)-PYRIDAZINE CAS#: 949468-94-4 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. Pyridazines [chemenu.com]

- 15. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 16. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-6-(2-methoxyphenyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3-Chloro-6-(2-methoxyphenyl)pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazine core is a recognized pharmacophore, and its derivatives are actively explored for various therapeutic applications, including oncology.[1] This document elucidates the synthesis, structural characteristics, and spectroscopic signature of this molecule, offering a foundational resource for researchers engaged in the design and development of novel pyridazine-based therapeutic agents. The strategic substitution of the pyridazine ring with a chloro group at the 3-position and a 2-methoxyphenyl group at the 6-position creates a versatile scaffold for further chemical modifications, making it a valuable intermediate in drug discovery programs.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a prominent structural motif in a multitude of biologically active compounds.[2] Its inherent physicochemical properties, such as its ability to participate in hydrogen bonding and dipole-dipole interactions, make it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of a chlorine atom at the 3-position of the pyridazine ring serves as a crucial synthetic handle, enabling a variety of cross-coupling and nucleophilic substitution reactions for the construction of diverse chemical libraries.[3] Furthermore, the appendage of an aryl group, in this case, a 2-methoxyphenyl moiety, at the 6-position can significantly influence the molecule's conformational preferences and its interactions with biological targets.

This guide will delve into the detailed molecular architecture of 3-Chloro-6-(2-methoxyphenyl)pyridazine, providing a robust framework for its utilization in advanced drug discovery and development projects.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 3-Chloro-6-(2-methoxyphenyl)pyridazine are summarized in the table below, providing a quick reference for its key structural and physical attributes.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉ClN₂O | [4] |

| Molecular Weight | 220.66 g/mol | [4] |

| CAS Number | 949468-94-4 | |

| Canonical SMILES | COC1=CC=CC=C1C2=NN=C(C=C2)Cl | [4] |

| InChIKey | ZCKBVNDUEOLHME-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 2.4 | [4] |

Synthesis and Mechanistic Insights

The synthesis of 3-Chloro-6-(2-methoxyphenyl)pyridazine is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers a reliable and versatile method for the introduction of the 2-methoxyphenyl group onto the pyridazine core.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 3,6-dichloropyridazine and 2-methoxyphenylboronic acid as readily available starting materials. This approach is advantageous due to the commercial availability of the precursors and the well-established nature of the Suzuki-Miyaura coupling.

Caption: Retrosynthetic analysis of 3-Chloro-6-(2-methoxyphenyl)pyridazine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a detailed methodology for the synthesis of 3-Chloro-6-(2-methoxyphenyl)pyridazine. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and a deeper understanding of the reaction mechanism.

Materials:

-

3,6-Dichloropyridazine

-

2-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Inert Atmosphere Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, create an inert atmosphere by purging with argon or nitrogen gas. This is crucial to prevent the oxidation of the palladium catalyst.

-

Reagent Addition: To the flask, add 3,6-dichloropyridazine (1.0 eq.), 2-methoxyphenylboronic acid (1.1 eq.), sodium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.). The use of a slight excess of the boronic acid ensures complete consumption of the dichloropyridazine. Sodium carbonate acts as the base required for the transmetalation step in the catalytic cycle.

-

Solvent Addition: Add a 3:1 mixture of toluene and water to the flask. The biphasic solvent system is often beneficial for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-Chloro-6-(2-methoxyphenyl)pyridazine as a pure solid.

Caption: Key reactivity pathways for 3-Chloro-6-(2-methoxyphenyl)pyridazine.

Safety and Handling

As a laboratory chemical, 3-Chloro-6-(2-methoxyphenyl)pyridazine should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

3-Chloro-6-(2-methoxyphenyl)pyridazine is a synthetically valuable heterocyclic compound with significant potential in drug discovery. Its molecular structure, characterized by a reactive chloro group and a conformationally influential methoxyphenyl substituent on a pyridazine core, provides a versatile platform for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its synthesis, structural features, and reactivity, offering a solid foundation for researchers to leverage this promising scaffold in their scientific endeavors. Further investigation into its biological activity and the exploration of its derivatization are warranted to fully unlock its therapeutic potential.

References

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

-

Pyridazine, 3-chloro-6-methoxy-. NIST WebBook. [Link]

-

3-chloro-6-(2-methoxyphenyl)pyridazine (C11H9ClN2O). PubChem. [Link]

-

Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society. [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

-

The Suzuki Reaction. Chem 115 Myers. [Link]

-

Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. PubMed. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-6-(2-methoxyphenyl)pyridazine

This guide provides a comprehensive overview of a primary synthetic pathway for 3-chloro-6-(2-methoxyphenyl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented in two main stages, beginning with the construction of the pyridazine core and its subsequent functionalization. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices.

Introduction

3-Chloro-6-(2-methoxyphenyl)pyridazine is a disubstituted pyridazine derivative. The pyridazine core is a common scaffold in pharmacologically active molecules, exhibiting a wide range of biological activities.[1][2][3][4] The presence of a chlorine atom provides a reactive handle for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, making it a versatile intermediate. The 2-methoxyphenyl substituent can influence the molecule's steric and electronic properties, potentially modulating its biological target engagement.

This guide will focus on a robust and widely applicable synthetic route: the preparation of a key intermediate, 3,6-dichloropyridazine, followed by a selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the 2-methoxyphenyl group.

Overall Synthesis Pathway

The synthesis of 3-chloro-6-(2-methoxyphenyl)pyridazine can be efficiently achieved in two key stages, starting from readily available commercial reagents.

Caption: Overall two-stage synthesis of 3-chloro-6-(2-methoxyphenyl)pyridazine.

Stage 1: Synthesis of 3,6-Dichloropyridazine

The initial stage involves the construction of the pyridazine ring system from maleic anhydride and hydrazine, followed by chlorination. This method is a well-established and cost-effective way to produce the key 3,6-dichloropyridazine intermediate.[5][6][7]

Step 1: Synthesis of 3,6-Pyridazinediol

The reaction of maleic anhydride with hydrazine hydrate in the presence of an acid, typically hydrochloric acid, leads to the formation of 3,6-pyridazinediol (also known as maleic hydrazide).[5][6] The acid catalyzes the initial reaction between the anhydride and hydrazine, and the subsequent cyclization and dehydration steps to form the stable pyridazine ring.

Step 2: Chlorination of 3,6-Pyridazinediol

The diol is then converted to the dichloro derivative using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[8] This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by chloride ions.

Experimental Protocol for 3,6-Dichloropyridazine

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,6-Pyridazinediol | 112.09 | 125 g | 1.115 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 520 mL | 5.576 |

| Ethyl Acetate (EtOAc) | - | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |

| Water | - | As needed | - |

| Brine | - | As needed | - |

| Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

To a 2L round bottom flask under a nitrogen atmosphere, charge 3,6-pyridazinediol (125 g, 1.115 mol).

-

Carefully add phosphorus oxychloride (520 mL, 5.576 mol) at room temperature.

-

Heat the reaction mixture to 80 °C and maintain for 12-16 hours.

-

After completion, concentrate the reaction mixture under high vacuum at 55-60 °C to obtain a thick mass.

-

Dilute the residue with ethyl acetate (1 L).

-

Slowly quench the mixture into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate (2 x 500 mL).

-

Combine the organic layers and wash with water (1 L) and then brine (1 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dry the resulting solid under vacuum at 50 °C to yield 3,6-dichloropyridazine.

Stage 2: Suzuki-Miyaura Cross-Coupling

With 3,6-dichloropyridazine in hand, the next step is the selective introduction of the 2-methoxyphenyl group. The Suzuki-Miyaura cross-coupling reaction is an ideal choice for this transformation due to its high functional group tolerance, generally high yields, and the commercial availability of a wide range of boronic acids.[9][10][11]

The reaction couples 3,6-dichloropyridazine with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. The selective mono-arylation is achievable by controlling the stoichiometry of the reagents.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for 3-Chloro-6-(2-methoxyphenyl)pyridazine

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,6-Dichloropyridazine | 148.98 | 1.0 equiv. | - |

| 2-Methoxyphenylboronic Acid | 151.96 | 1.1 equiv. | - |

| Pd(PPh₃)₄ | 1155.57 | 0.03 equiv. | - |

| 2 M Aqueous Sodium Carbonate (Na₂CO₃) | - | 2.1 equiv. | - |

| Toluene | - | As needed | - |

| Ethanol | - | As needed | - |

Procedure:

-

In a reaction vessel equipped for inert atmosphere reactions, dissolve 3,6-dichloropyridazine (1.0 equiv.) and 2-methoxyphenylboronic acid (1.1 equiv.) in a mixture of toluene and ethanol.

-

Add the 2 M aqueous sodium carbonate solution (2.1 equiv.).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-chloro-6-(2-methoxyphenyl)pyridazine.

Trustworthiness and Self-Validating Systems

The described protocols are based on well-established and frequently cited synthetic transformations in organic chemistry. The progress of each reaction can be reliably monitored using standard analytical techniques such as TLC and LC-MS, allowing for in-process control and ensuring the reaction has proceeded to completion before workup. The purity of the intermediates and the final product can be assessed by techniques like melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, providing a self-validating system for the synthesis.

Conclusion

The synthesis of 3-chloro-6-(2-methoxyphenyl)pyridazine can be reliably achieved through a two-stage process involving the formation and chlorination of a pyridazine-3,6-diol intermediate, followed by a selective Suzuki-Miyaura cross-coupling. This pathway utilizes readily available starting materials and robust chemical transformations, making it a practical and scalable route for the production of this valuable chemical intermediate. The provided protocols, grounded in established literature, offer a solid foundation for researchers in their synthetic endeavors.

References

-

PrepChem.com. Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. Available at: [Link]

- Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. (2025). Jurnal Riset Kimia, 16(2).

- Google Patents. (2008). Process for Preparing 3,6-Dichloropyridazine-1-Oxide. US20080167461A1.

- An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (n.d.).

- Google Patents. (n.d.). Preparation method of 3, 6-dichloropyridazine. CN112645883A.

-

MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]

- Google Patents. (n.d.). Process for purification of 3,6-dichloropyridazine. US3004027A.

-

PubMed Central. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Available at: [Link]

-

National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available at: [Link]

-

SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available at: [Link]

- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2010). International Journal of ChemTech Research, 2(2), 1112-1125.

- Sci-Hub. (1989). PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE.

- Google Patents. (n.d.). Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. EP0047164B1.

- Liberty University. (n.d.).

- The Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.

- YouTube. (2019, January 19).

- ChemSynthesis. (2025, May 20). 3-chloro-6-(4-methoxyphenyl)pyridazine.

- ResearchGate. (2025, August 6). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments.

- RSC Publishing. (n.d.).

- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.

- National Institutes of Health. (n.d.).

- Chemistry LibreTexts. (2022, September 24). 16.

- Chem 115 Myers. (n.d.). The Suzuki Reaction.

- Google Patents. (n.d.). Preparation method of 3,4,6-trichloro-pyridazine. CN101817788A.

- Organic Syntheses. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses, 54, 42.

- Product Subclass 11: Grignard Reagents with Transition Metals. (2011, June 7).

- Google Patents. (n.d.). 2-((Dimethylamino)-methyl)-1-(3-methoxyphenyl)-cyclohexanol preparation, by Grignard reaction in presence of lithium salt and dialkoxyalkane to give high yield of the analgesic trans-isomer tramadol. DE10236510A1.

- ResearchGate. (2025, August 9). Chemical Studies on 3,6-Dichloropyridazine (Part 2).

- Axially asymmetric metal alkyls. Part 2. Synthesis of the di-Grignard reagent [{Mg(thf)Cl}2R][thf = tetrahydrofuran, R =(2-CH2C6H4)22–] and 6,7-dihydro-5H-dibenzo[c,e]-silepines and -stannepines; X-ray crystal structures of. (n.d.).

Sources

- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 6. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 7. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 8. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

3-Chloro-6-(2-methoxyphenyl)pyridazine IUPAC name and synonyms

An In-Depth Technical Guide to 3-Chloro-6-(2-methoxyphenyl)pyridazine: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-6-(2-methoxyphenyl)pyridazine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's chemical identity, physicochemical properties, and a proposed, robust synthetic pathway. A core focus is placed on the strategic importance of the pyridazine scaffold, a privileged structure whose unique electronic and hydrogen-bonding properties are increasingly exploited in the design of targeted therapeutics.[1] We will explore the compound's primary application as a key intermediate in the synthesis of kinase inhibitors for oncology, referencing its role in the development of novel anticancer agents.[2][3] Finally, this guide provides essential safety, handling, and storage protocols based on data from structurally related compounds to ensure safe laboratory practices.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is foundational for reproducible research. 3-Chloro-6-(2-methoxyphenyl)pyridazine is systematically identified by its IUPAC name and CAS registry number.

-

IUPAC Name: 3-chloro-6-(2-methoxyphenyl)pyridazine[4]

-

Synonyms: This is a specific research chemical and is primarily referred to by its IUPAC name.

A summary of its key chemical and physical properties is presented below. It is important to note that while some properties are derived from database records, others are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂O | [6][7] |

| Molecular Weight | 220.65 g/mol | [6][7] |

| Monoisotopic Mass | 220.04034 Da | [4] |

| Appearance | White to off-white solid (Anticipated) | N/A |

| Predicted XlogP | 2.4 | [4] |

The Pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridazine ring is not merely a passive scaffold but an active contributor to a molecule's pharmacological profile. Its value in drug design stems from a unique combination of physicochemical properties that distinguish it from other azines and the more common phenyl ring.[1]

Causality Behind its Utility:

-

Dipole Moment and π-π Stacking: The adjacent nitrogen atoms create a significant dipole moment. This enhances polarity, which can improve aqueous solubility and facilitate strong π-π stacking interactions with aromatic residues in target proteins.[1]

-

Dual Hydrogen-Bonding Capacity: The two ring nitrogens act as robust hydrogen bond acceptors. This dual-acceptor capability, in the absence of strong basicity, allows for specific and high-affinity interactions within a protein's active site, a feature leveraged in designing potent inhibitors.[1]

-

Metabolic Stability: The pyridazine core can offer advantages over other heterocycles by being less susceptible to cytochrome P450 metabolism, potentially leading to improved pharmacokinetic profiles.

The strategic incorporation of this scaffold is evident in several approved drugs, validating its status as a privileged structure in modern drug discovery.[1] 3-Chloro-6-(2-methoxyphenyl)pyridazine serves as an ideal starting point for exploring this chemical space, with the chloro and methoxyphenyl groups providing vectors for further chemical elaboration.

Synthesis and Mechanistic Considerations

While multiple synthetic routes may be conceived, a highly reliable and versatile method for preparing 3-Chloro-6-(2-methoxyphenyl)pyridazine is the Suzuki-Miyaura cross-coupling reaction.

Rationale for Method Selection: The Suzuki coupling is a cornerstone of modern organic synthesis, particularly for creating C-C bonds between aromatic rings. Its selection is justified by:

-

High Functional Group Tolerance: The reaction conditions are mild and compatible with a wide range of functional groups, avoiding the need for extensive protecting group strategies.

-

Commercial Availability of Reagents: Both requisite precursors, 3,6-dichloropyridazine and 2-methoxyphenylboronic acid, are commercially available, facilitating research accessibility.

-

High Yields and Purity: The reaction is known for its efficiency and typically produces high yields of the desired product with straightforward purification.

The proposed reaction involves the selective mono-arylation of 3,6-dichloropyridazine. The two chlorine atoms on the pyridazine ring have different reactivities, often allowing for selective substitution under controlled conditions.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

Disclaimer: This is a representative protocol and should be optimized for specific laboratory conditions. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,6-dichloropyridazine (1.0 eq.), 2-methoxyphenylboronic acid (1.05 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), followed by the addition of a base, such as sodium carbonate (Na₂CO₃, 2.0 eq.).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the final product, 3-Chloro-6-(2-methoxyphenyl)pyridazine.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

Applications in Drug Discovery and Development

3-Chloro-6-(2-methoxyphenyl)pyridazine is primarily valued as a versatile intermediate for generating libraries of bioactive molecules. The reactive chloro group is an excellent handle for introducing further diversity through nucleophilic substitution or additional cross-coupling reactions.[2]

Primary Application: Kinase Inhibitors in Oncology

The pyridazine scaffold is a key feature in many developmental anticancer agents, particularly those targeting protein kinases.[2][3] Structurally related 3,6-disubstituted pyridazines have shown potent activity as inhibitors of critical cell-cycle and stress-response kinases.

-

c-Jun N-terminal Kinase-1 (JNK1) Inhibition: JNK1 is implicated in signaling pathways that promote cancer cell survival and proliferation. Pyridazine derivatives have been identified as potent preclinical candidates that target JNK1, leading to reduced tumor volume in vivo.[2]

-

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Dysregulation of CDKs is a hallmark of many cancers. The development of small molecules that inhibit CDKs is a promising therapeutic strategy.[3] The 3,6-disubstituted pyridazine core serves as an effective scaffold for developing selective CDK2 inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells.[3]

The (2-methoxyphenyl) moiety on the core structure is a common pharmacophore that can enhance binding affinity and optimize drug-like properties, making this compound a valuable starting point for synthesizing potential kinase inhibitors.[2]

Logical Relationship Diagram

Caption: Role of the compound in developing targeted cancer therapies.

Safety, Handling, and Storage

As a specific material safety data sheet (MSDS) for 3-Chloro-6-(2-methoxyphenyl)pyridazine is not widely available, a conservative approach to handling is required, based on data from its precursors and structural analogs like 3,6-dichloropyridazine and 3-chloro-6-methylpyridazine.[8][9][10]

GHS Hazard Classification (Anticipated)

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 3/4) | H301/H302: Toxic or Harmful if swallowed |

| Skin Irritation (Category 2) | H315: Causes skin irritation[8][9] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation[8][9] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[11]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a standard lab coat. Avoid all skin contact.[9]

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

First Aid Measures

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Chloro-6-(2-methoxyphenyl)pyridazine represents a strategically important building block for modern drug discovery. Its value is derived from the privileged pyridazine core, which offers favorable physicochemical properties for target interaction and metabolic stability. As a readily accessible intermediate for potent kinase inhibitors, it holds significant potential for the development of next-generation therapeutics, particularly in oncology. Researchers and scientists utilizing this compound should adhere to rigorous safety protocols while exploring its vast potential in creating novel and impactful chemical entities.

References

-

PrepChem. Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. Available from: [Link]

-

ChemWhat. 3-CHLORO-6-(2-METHOXYPHENYL)-PYRIDAZINE CAS#: 949468-94-4. Available from: [Link]

-

LookChem. 3-Chloro-6-methoxypyridazine. Available from: [Link]

-

ChemSynthesis. 3-chloro-6-(2-chlorophenyl)pyridazine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 88515, 3-Chloro-6-phenylpyridazine. Available from: [Link]

-

MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 2022. Available from: [Link]

-

PubChemLite. 3-chloro-6-(2-methoxyphenyl)pyridazine (C11H9ClN2O). Available from: [Link]

- Google Patents. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.

-

SpringerLink. The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 2023. Available from: [Link]

-

ChemSynthesis. 3-chloro-6-(4-methoxyphenyl)pyridazine. Available from: [Link]

-

NIST. Pyridazine, 3-chloro-6-methoxy-. NIST Chemistry WebBook. Available from: [Link]

-

PubChemLite. 3-chloro-6-(2-chlorophenyl)pyridazine (C10H6Cl2N2). Available from: [Link]

-

Sci-Hub. PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE. Organic Preparations and Procedures International, 1989. Available from: [Link]

-

National Center for Biotechnology Information. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67331, 3,6-Dichloropyridazine. Available from: [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-chloro-6-(2-methoxyphenyl)pyridazine (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 5. 949468-94-4|3-Chloro-6-(2-methoxyphenyl)pyridazine|BLD Pharm [bldpharm.com]

- 6. 3-CHLORO-6-(2-METHOXYPHENYL)-PYRIDAZINE CAS#: 949468-94-4 [m.chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Spectral Analysis of 3-Chloro-6-(2-methoxyphenyl)pyridazine

This guide provides a comprehensive overview of the spectral analysis of 3-chloro-6-(2-methoxyphenyl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on providing not just the data, but the underlying scientific rationale for the analytical choices and interpretation, ensuring a robust and validated approach to structural elucidation.

Introduction to 3-Chloro-6-(2-methoxyphenyl)pyridazine

3-Chloro-6-(2-methoxyphenyl)pyridazine is a substituted pyridazine. The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, which imparts unique electronic properties and hydrogen bonding capabilities.[1] The substituents—a chloro group and a 2-methoxyphenyl group—further modulate its physicochemical properties. Accurate structural confirmation is the bedrock of any chemical research, making proficiency in spectral analysis essential. This guide will walk through the expected spectral data and its interpretation.

Molecular Structure:

-

Formula: C₁₁H₉ClN₂O[2]

-

Monoisotopic Mass: 220.04034 Da[2]

-

Structure: A pyridazine ring substituted at the 3-position with a chlorine atom and at the 6-position with a 2-methoxyphenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[3] For 3-chloro-6-(2-methoxyphenyl)pyridazine, ¹H and ¹³C NMR will be invaluable for confirming the substitution pattern and the connectivity of the aromatic rings.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[4]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.[3]

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |

| ~8.0-8.2 | Doublet | 1H | H-C4 or H-C5 (pyridazine) | Protons on the pyridazine ring are deshielded by the electronegative nitrogen atoms. |

| ~7.7-7.9 | Doublet | 1H | H-C4 or H-C5 (pyridazine) | Coupled to the other pyridazine proton. |

| ~7.4-7.6 | Multiplet | 2H | Ar-H (methoxyphenyl) | Aromatic protons on the methoxyphenyl ring. |

| ~7.0-7.2 | Multiplet | 2H | Ar-H (methoxyphenyl) | Aromatic protons on the methoxyphenyl ring. |

| ~3.9 | Singlet | 3H | -OCH₃ | Methoxy group protons, typically appear as a sharp singlet in this region. |

Expected ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |

| ~160-165 | C-6 (pyridazine) | Carbon attached to the methoxyphenyl group. |

| ~157-160 | C-3 (pyridazine) | Carbon attached to the electronegative chlorine atom. |

| ~155-158 | C-2' (methoxyphenyl) | Aromatic carbon bearing the methoxy group. |

| ~130-135 | Aromatic CH | Multiple signals from the pyridazine and methoxyphenyl rings. |

| ~120-130 | Aromatic CH | Multiple signals from the pyridazine and methoxyphenyl rings. |

| ~110-115 | Aromatic CH | Aromatic carbon ortho or para to the methoxy group. |

| ~55-56 | -OCH₃ | Methoxy carbon. |

Interpretation Insights

-

Chemical Shifts: The exact chemical shifts are influenced by the electronic environment. The electronegative nitrogen and chlorine atoms will deshield adjacent protons and carbons, shifting their signals downfield (higher ppm values).[4]

-

Coupling: The two protons on the pyridazine ring will likely appear as doublets due to coupling with each other. The protons on the methoxyphenyl ring will exhibit more complex splitting patterns (multiplets) due to coupling with multiple neighbors.

-

Integration: The relative areas of the ¹H NMR signals correspond to the number of protons giving rise to that signal, providing a crucial check for the assignment.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Experimental Protocol: IR Data Acquisition

Objective: To identify characteristic functional group vibrations.

Methodology:

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) to subtract from the sample spectrum.

-

Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of C-H bonds on aromatic rings.[6] |

| 1600-1585 | Medium-Strong | C=C Stretch (Aromatic) | In-ring carbon-carbon stretching vibrations of the pyridazine and phenyl rings.[7] |